1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3-acetamido-1,2,4-thiadiazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3-acetamido-1,2,4-thiadiazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3-acetamido-1,2,4-thiadiazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the benzoxazole ring: This can be achieved through the cyclization of 4-chlorobenzoic acid with o-aminophenol under acidic conditions.
Synthesis of the thiadiazole ring: This involves the reaction of thiosemicarbazide with acetic anhydride to form the acetamido-thiadiazole moiety.
Construction of the triazole ring:
Coupling of the benzoxazole and thiadiazole moieties: This step involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3-acetamido-1,2,4-thiadiazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3-acetamido-1,2,4-thiadiazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Chemical Biology: Utilized in the study of biological pathways and molecular interactions.
Materials Science: Possible applications in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The benzoxazole and thiadiazole moieties can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Uniqueness
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3-acetamido-1,2,4-thiadiazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of benzoxazole, thiadiazole, and triazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(3-acetamido-1,2,4-thiadiazol-5-yl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN8O3S/c1-10-17(19(32)24-21-25-20(28-34-21)23-11(2)31)26-29-30(10)14-7-8-16-15(9-14)18(33-27-16)12-3-5-13(22)6-4-12/h3-9H,1-2H3,(H2,23,24,25,28,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOWOHGBMPMUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=NC(=NS5)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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